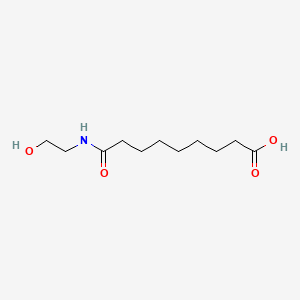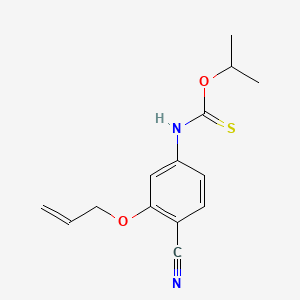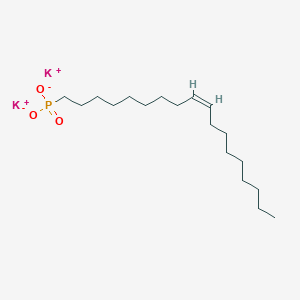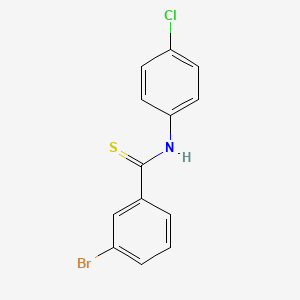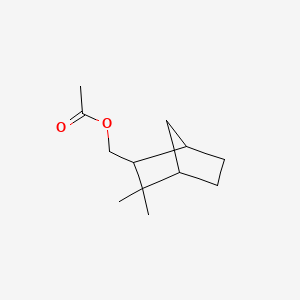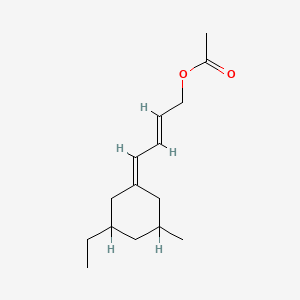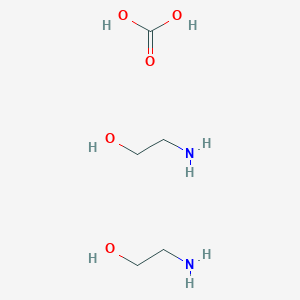
Einecs 244-600-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid, compound with 2-aminoethanol (1:2), generally involves the direct reaction of carbonic acid with 2-aminoethanol. The reaction is typically carried out in an aqueous medium at room temperature. The process can be summarized as follows:
H2CO3+2C2H7NO→(C2H7NO)2CO3
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. The reaction is often conducted in large reactors with controlled temperature and pressure conditions to optimize the reaction rate and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The amino group in 2-aminoethanol can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Carbonic acid, compound with 2-aminoethanol (1:2), has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism by which carbonic acid, compound with 2-aminoethanol (1:2), exerts its effects involves its interaction with water and other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing the properties and behavior of the systems it is part of. Its molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonic acid, compound with 2-aminoethanol (11): This compound has a different molar ratio of carbonic acid to 2-aminoethanol and exhibits distinct properties and applications.
Carbonic acid, compound with 2-aminoethanol (13): Another variant with a different molar ratio, leading to unique characteristics and uses.
Uniqueness
Carbonic acid, compound with 2-aminoethanol (1:2), is unique due to its specific molar ratio, which imparts distinct solubility and reactivity properties. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
21829-52-7 |
|---|---|
Molekularformel |
C5H16N2O5 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-aminoethanol;carbonic acid |
InChI |
InChI=1S/2C2H7NO.CH2O3/c2*3-1-2-4;2-1(3)4/h2*4H,1-3H2;(H2,2,3,4) |
InChI-Schlüssel |
KCNRUFVEYNBDQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.C(CO)N.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


